(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1455671-50-7
VCID: VC3057424
InChI: InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
SMILES: C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br
Molecular Formula: C13H17BrFNO
Molecular Weight: 302.18 g/mol

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol

CAS No.: 1455671-50-7

Cat. No.: VC3057424

Molecular Formula: C13H17BrFNO

Molecular Weight: 302.18 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol - 1455671-50-7

Specification

CAS No. 1455671-50-7
Molecular Formula C13H17BrFNO
Molecular Weight 302.18 g/mol
IUPAC Name [1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol
Standard InChI InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Standard InChI Key LFWQBDKGSRHTOF-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br
Canonical SMILES C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br

Introduction

Synthesis and Chemical Reactions

The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol likely involves nucleophilic substitution reactions, similar to those used for other piperidine derivatives. The compound can participate in various chemical reactions, including alkylation and acylation reactions, which are common for piperidine-based compounds.

Reaction TypeDescription
Nucleophilic SubstitutionInvolves replacing a leaving group with a nucleophile to form the desired compound
AlkylationAdding an alkyl group to the piperidine ring to modify its properties
AcylationAdding an acyl group to the piperidine ring to enhance its reactivity

Potential Applications

Given its structural similarity to other piperidine derivatives, (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol may have applications in medicinal chemistry, particularly in drug design targeting specific biological pathways. The presence of bromine and fluorine atoms can influence its interaction with receptors or enzymes, potentially leading to pharmacological effects.

Application AreaDescription
Medicinal ChemistryPotential use in designing drugs that target specific biological pathways
Biological ResearchCould serve as a tool compound to study biological processes and interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator